N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 2,2'-bithiophene ethyl moiety, a fluorinated benzene ring, and a tetrazole group. The compound integrates a sulfonamide pharmacophore, which is commonly associated with biological activity, such as enzyme inhibition or receptor binding. The 2,2'-bithiophene moiety contributes to π-π stacking interactions, while the fluorine atom at the 4-position enhances lipophilicity and metabolic stability. The tetrazole group, a bioisostere for carboxylic acids, provides hydrogen-bonding capabilities and improves solubility .
Properties
IUPAC Name |
4-fluoro-3-(2H-tetrazol-5-yl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2S3/c18-14-5-4-12(10-13(14)17-20-22-23-21-17)28(24,25)19-8-7-11-3-6-16(27-11)15-2-1-9-26-15/h1-6,9-10,19H,7-8H2,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVACVJWHGMJOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
The compound's molecular formula is with a molecular weight of 435.5 g/mol. Its structure includes a bithiophene moiety and a tetrazole ring, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C17H14FN5O2S |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 2640975-64-8 |
| Structure | Structure |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluating the cytotoxicity of various derivatives found that compounds containing tetrazole and sulfonamide groups can induce apoptosis in cancer cell lines such as A549 (lung cancer) and CaCo-2 (colon cancer) cells. The presence of the tetrazole ring is particularly noted for its ability to enhance apoptotic activity by increasing early and late apoptosis rates significantly compared to controls .
The proposed mechanism of action involves the interaction of the compound with cellular pathways that regulate apoptosis and cell proliferation. The sulfonamide group may play a role in inhibiting specific enzymes involved in cancer cell metabolism or signaling pathways. Additionally, the presence of fluorine in the structure may enhance lipophilicity and cellular uptake, further contributing to its biological efficacy .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- Cytotoxicity Studies : A study highlighted that derivatives containing tetrazole showed IC50 values as low as 1.02 μM against Entamoeba histolytica, suggesting potential for treating parasitic infections alongside anticancer applications .
- Apoptosis Induction : In vitro studies demonstrated that derivatives of sulfonamides can significantly increase apoptotic markers in treated cell lines. For instance, one derivative showed a late apoptosis induction rate of 37.8% in A549 cells, compared to only 7.3% in untreated controls .
- Inflammatory Response Modulation : Another study indicated that compounds similar to this sulfonamide could inhibit interleukin secretion by up to tenfold in certain cell lines, suggesting anti-inflammatory properties as well .
Scientific Research Applications
Organic Electronics
The bithiophene moiety provides excellent charge transport properties, making this compound suitable for use in organic semiconductors. Its application in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is of particular interest due to its potential to improve device efficiency.
Medicinal Chemistry
Research indicates that compounds with similar structures can exhibit significant biological activities. The tetrazole group is known for its ability to mimic carboxylic acids in biological systems, potentially allowing the compound to interact with various protein targets involved in disease processes. Preliminary studies suggest it may have applications as an anti-inflammatory or anti-cancer agent.
Chemical Synthesis
This compound can serve as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of new materials with tailored properties.
Case Study 1: Organic Photovoltaics
A study investigated the use of similar bithiophene-based compounds in OPVs. The results demonstrated that incorporating such compounds into the active layer significantly increased the power conversion efficiency due to improved charge mobility and light absorption characteristics.
Case Study 2: Anticancer Activity
In vitro studies have shown that compounds containing the tetrazole moiety exhibit cytotoxic effects against several cancer cell lines. Further research is needed to elucidate the specific mechanisms of action and optimize their therapeutic potential.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide | Bithiophene unit, fluoro group, tetrazole | Organic electronics, medicinal chemistry |
| N-(2-{[3,3'-bithiophene]-5-yl}ethyl)-4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide | Similar bithiophene unit | Potentially similar applications |
| N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-fluoro-benzamide | Bithiophene unit without tetrazole | Organic synthesis |
Table 2: Synthesis Pathways
| Step | Description |
|---|---|
| Step 1 | Synthesis of bithiophene via palladium-catalyzed coupling reactions |
| Step 2 | Functionalization with ethyl chain through Friedel-Crafts alkylation |
| Step 3 | Formation of sulfonamide bond with appropriate reagents |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs can be categorized based on core motifs: bithiophene derivatives , sulfonamide-tetrazole hybrids , and fluorinated aromatic systems .
Key Observations :
- Bithiophene vs.
- Tetrazole vs. Triazole : Unlike triazole derivatives (e.g., compounds [7–9] in ), the tetrazole group in the target compound lacks a sulfur atom but provides stronger acidity (pKa ~4.9), favoring ionic interactions in physiological environments .
- Fluorination: The 4-fluoro substituent on the benzene ring increases electron-withdrawing effects, stabilizing the sulfonamide group and enhancing membrane permeability compared to non-fluorinated analogs (e.g., compound [4] in ) .
Pharmacological and Physicochemical Comparisons
- Anti-Inflammatory Activity : Bithiophene derivatives like 5-(4-hydroxy-1-butynyl)-2,2'-bithiophene (compound 14 in ) exhibit significant anti-inflammatory activity by inhibiting nitrite production in RAW 264.7 cells. The target compound’s tetrazole and sulfonamide groups may synergize with the bithiophene moiety to enhance such activity, though empirical data are lacking .
- Enzyme Inhibition: Sulfonamide-tetrazole hybrids (e.g., razaxaban in ) demonstrate factor Xa inhibition.
- Solubility and Bioavailability : The hydroxyethyl group in ’s compound improves water solubility but may reduce blood-brain barrier penetration. The target compound’s fluorine and ethyl-bithiophene likely balance solubility and lipophilicity, as seen in optimized drug candidates .
Preparation Methods
Synthesis of 4-Fluoro-3-(1H-Tetrazol-5-yl)Benzenesulfonyl Chloride
This intermediate is prepared in two stages:
Tetrazole Ring Formation
The tetrazole group is introduced via a [2+3] cycloaddition between a nitrile and sodium azide, as exemplified in tetrazole-containing sulfonamides:
-
Nitrile substrate : 3-cyano-4-fluorobenzenesulfonic acid.
-
Cyclization : React with NaN₃ and NH₄Cl in DMF at 100°C for 12–24 hours.
Reaction Equation :
Sulfonyl Chloride Activation
The sulfonic acid is converted to sulfonyl chloride using PCl₅ or SOCl₂:
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cycloaddition | NaN₃, NH₄Cl, DMF, 100°C | 65–75% |
| Chlorination | PCl₅, reflux | 80–90% |
Sulfonamide Coupling Reaction
The final step involves conjugating the bithiophene ethylamine and sulfonyl chloride intermediates:
Reaction Conditions
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) to scavenge HCl.
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
-
Stoichiometry : 1:1 molar ratio of amine to sulfonyl chloride.
Reaction Equation :
Purification and Characterization
-
Workup : The crude product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄.
-
Chromatography : Purified via silica gel column chromatography (eluent: hexane/ethyl acetate 3:1).
-
Analytical Data :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Yield | 55–65% |
| Purity (HPLC) | ≥98% |
Optimization and Challenges
Tetrazole Stability
The tetrazole ring is sensitive to acidic conditions, necessitating neutral pH during cycloaddition and coupling.
Regioselectivity in Bithiophene Synthesis
Oxidative coupling of thiophenes may yield regioisomers; column chromatography is critical for isolating the 5,5'-linked bithiophene.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide?
- Methodology : The synthesis typically involves sequential coupling reactions. First, the bithiophene moiety is functionalized via Suzuki-Miyaura cross-coupling to attach the ethylamine linker. Subsequent sulfonylation with 4-fluoro-3-(1H-tetrazol-5-yl)benzene-1-sulfonyl chloride under anhydrous conditions (e.g., dry DCM, 0–5°C) completes the structure. Critical steps include pH control (6.5–7.5) during tetrazole ring formation and inert atmosphere handling to prevent oxidation of thiophene rings .
- Characterization : Confirm intermediate and final product purity via HPLC (C18 column, acetonitrile/water gradient) and structural validation using / NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. Key NMR signals: bithiophene protons (δ 6.8–7.2 ppm), sulfonamide NH (δ 8.1–8.3 ppm), and tetrazole C-H (δ 9.0–9.5 ppm) .
Q. How can researchers resolve conflicting spectroscopic data during structural elucidation?
- Approach : Discrepancies (e.g., unexpected splitting in NMR) may arise from rotational isomers or impurities. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Cross-validate with X-ray crystallography if crystals are obtainable. For ambiguous mass spec peaks, employ tandem MS/MS to differentiate fragmentation patterns from co-eluting impurities .
Q. What are the primary applications of this compound in academic research?
- Key Areas :
- Medicinal Chemistry : The tetrazole group enhances binding to metalloenzymes (e.g., angiotensin-converting enzyme) via Zn coordination, while the bithiophene moiety may improve cell membrane permeability .
- Materials Science : Bithiophene derivatives exhibit π-conjugation for organic electronics; sulfonamide groups enhance solubility in polar solvents for thin-film processing .
Advanced Research Questions
Q. How can synthetic yields be optimized for the tetrazole-containing intermediate?
- Optimization Strategies :
- Cyclocondensation : Use NaN and trimethylsilyl chloride in DMF at 80°C for 12 hours to form the tetrazole ring. Monitor reaction progress via in-situ FTIR (disappearance of nitrile peak at ~2200 cm) .
- Yield Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Room temperature | 45 | 85 |
| 80°C, 12 hrs | 78 | 95 |
| Microwave-assisted | 82 | 97 |
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Protocol :
Perform molecular docking (AutoDock Vina) using the crystal structure of the target protein (e.g., COX-2 PDB: 6COX).
Parameterize the tetrazole group with AM1-BCC charges and bithiophene with GAFF2 force fields.
Validate with free-energy perturbation (FEP) simulations to calculate ΔG binding. Key interactions: tetrazole-Zn (bond distance ~2.1 Å) and sulfonamide hydrogen bonds with Arg120 (2.8–3.2 Å) .
Q. How do structural modifications impact biological activity?
- SAR Insights :
- Bithiophene Substitution : Replacing the ethyl linker with a propyl group reduces IC against ACE by 40%, likely due to steric hindrance.
- Fluorine Position : 4-Fluoro vs. 3-fluoro analogs show a 2.3-fold difference in solubility (logP 2.1 vs. 2.5), affecting bioavailability .
Q. What experimental designs address contradictory bioactivity results across studies?
- Troubleshooting :
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times. For enzyme inhibition, pre-incubate with Zn to stabilize tetrazole coordination.
- Data Conflict Example : Discrepancies in IC values (Study A: 12 nM vs. Study B: 35 nM) may arise from differences in buffer pH (7.4 vs. 6.8), altering ionization of the sulfonamide group .
Methodological Notes
- Synthesis Safety : Handle NaN with care (toxic, explosive under acidic conditions). Use Schlenk lines for air-sensitive steps involving bithiophene intermediates .
- Data Reproducibility : Archive synthetic batches with detailed logs of reaction conditions (e.g., stirring speed, solvent lot numbers) to trace variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
